molecular formula C14H8ClFN2O B4243675 N-(3-chlorophenyl)-4-cyano-2-fluorobenzamide

N-(3-chlorophenyl)-4-cyano-2-fluorobenzamide

Cat. No.: B4243675
M. Wt: 274.68 g/mol
InChI Key: YUMFRHCPOVMWPJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-cyano-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group, a 4-cyano group, and a 2-fluoro group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-cyano-2-fluorobenzamide typically involves the following steps:

    Nitration: The starting material, 3-chlorobenzonitrile, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Fluorination: The amine group is then fluorinated using a fluorinating agent such as Selectfluor.

    Amidation: Finally, the fluorinated amine is reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chlorophenyl)-4-cyano-2-fluorobenzamide can undergo oxidation reactions, typically involving the cyano group.

    Reduction: The compound can be reduced, particularly at the cyano group, to form corresponding amines.

    Substitution: The fluorine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products include carboxylic acids or amides.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include substituted benzamides with different functional groups replacing the fluorine or chlorine atoms.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-4-cyano-2-fluorobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It is investigated for its interactions with biological targets such as enzymes and receptors.

Medicine: this compound is explored for its potential therapeutic applications. It is evaluated for its activity against various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. It is also employed in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano, fluoro, and chlorophenyl groups contributes to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-4-nitrobenzamide
  • N-(3-chlorophenyl)-4-methylbenzamide
  • N-(3-chlorophenyl)-4-hydroxybenzamide

Comparison: N-(3-chlorophenyl)-4-cyano-2-fluorobenzamide is unique due to the presence of both cyano and fluoro groups, which enhance its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties such as higher binding affinity to certain biological targets and increased stability under various conditions.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-cyano-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-10-2-1-3-11(7-10)18-14(19)12-5-4-9(8-17)6-13(12)16/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMFRHCPOVMWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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